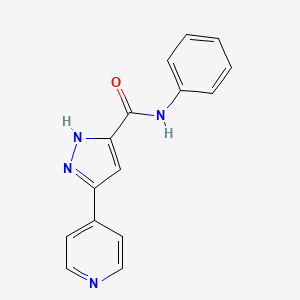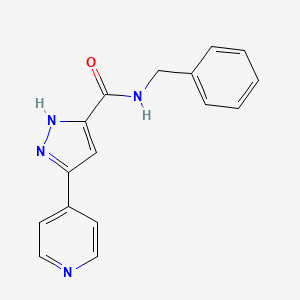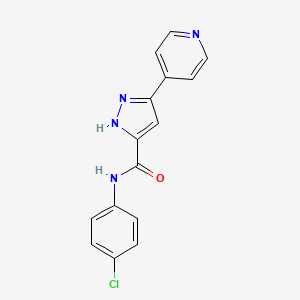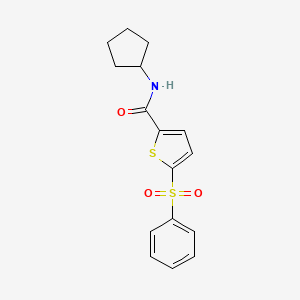methanone](/img/structure/B7548420.png)
[1-(4-Methyl-2-pyrimidinyl)-4-piperidyl](1-pyrrolidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Methyl-2-pyrimidinyl)-4-piperidyl](1-pyrrolidinyl)methanone, commonly known as MPPM, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrrolidinyl-methanone derivatives, which have been found to exhibit various biological activities. MPPM has been studied for its potential applications in the field of neuroscience, particularly as a tool for investigating the mechanisms of action of certain neurotransmitters.
Wirkmechanismus
The mechanism of action of MPPM involves its binding to the dopamine transporter protein, which is located on the presynaptic membrane of dopaminergic neurons. This binding prevents the transporter from carrying out its normal function of reuptaking dopamine from the synaptic cleft, resulting in increased dopamine concentration in the synaptic cleft. This increased dopamine concentration leads to enhanced dopaminergic neurotransmission, which has been linked to various physiological and behavioral effects.
Biochemical and Physiological Effects:
MPPM has been found to produce various biochemical and physiological effects, particularly in the central nervous system. These effects include increased dopamine release, increased dopamine receptor activation, and increased dopamine-mediated behaviors. MPPM has also been found to enhance the effects of other dopaminergic drugs, such as cocaine and amphetamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPPM in lab experiments is its selectivity for the dopamine transporter, which allows for the investigation of the specific role of this transporter in dopaminergic neurotransmission. However, one limitation of using MPPM is its relatively low potency compared to other dopamine transporter inhibitors, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on MPPM and its potential applications. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of MPPM. Another area of interest is the investigation of the effects of MPPM on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of MPPM in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease and addiction, warrant further investigation.
Synthesemethoden
The synthesis of MPPM involves the reaction of 4-methyl-2-pyrimidinylamine with 1-pyrrolidinylmethanone in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the pyrimidine nitrogen on the carbonyl carbon of the pyrrolidinylmethanone. The resulting product is a white crystalline solid with a melting point of around 150°C.
Wissenschaftliche Forschungsanwendungen
MPPM has been widely used in scientific research as a tool for investigating the mechanisms of action of certain neurotransmitters, particularly the dopamine system. It has been found to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, MPPM increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission.
Eigenschaften
IUPAC Name |
[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-12-4-7-16-15(17-12)19-10-5-13(6-11-19)14(20)18-8-2-3-9-18/h4,7,13H,2-3,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPCDYGBOBEWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7548348.png)



![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)
![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)

![N-(3-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548413.png)
![3-[(2-Fluorobenzyl)oxy]-1-(2-naphthylsulfonyl)azetidine](/img/structure/B7548416.png)
![N-[2-(3-hydroxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B7548422.png)
![N-(4-butylphenyl)-2-[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B7548435.png)

![2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B7548441.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7548445.png)